
1H-indazole-5-carboxamide
Overview
Description
1H-indazole-5-carboxamide is a compound that has been used in the preparation of potential fructose bisphosphatase inhibitors . It has also been used as a reactant for the preparation of (indolylamino)thienopyridine-carbonitriles using substitution and Suzuki cross-coupling as potential protein kinase Cθ inhibitors .
Synthesis Analysis
The synthesis of 1H-indazoles has been achieved through various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst . An electrochemical radical Csp2–H/N–H cyclization of arylhydrazones has been developed to synthesize a variety of 1H-indazole derivatives .Molecular Structure Analysis
The molecular structure of 1H-indazole-5-carboxamide consists of a benzene ring fused to a pyrazole ring . The nitrogen lone electron pair participates in the aromatic ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Scientific Research Applications
Medicinal Applications
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . For example, a compound named 3-Amino- N - (4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was found to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
Drug Synthesis
Indazole derivatives are important building blocks for many bioactive natural products and commercially available drugs . For instance, niraparib, an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer, contains an indazole structural motif .
Inhibitors of Phosphoinositide 3-Kinase δ
Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
Synthetic Approaches
Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Anti-HIV Activities
Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses anti-HIV activities .
Tyrosine Kinase Inhibitor
Pazopanib, a tyrosine kinase inhibitor that has been approved by the FDA for renal cell carcinoma, contains an indazole structural motif .
Mechanism of Action
Target of Action
1H-indazole-5-carboxamide is a heterocyclic compound that has been found to have a wide variety of biological activities Indazole derivatives have been known to interact with various enzymes and proteins, inhibiting their activity .
Mode of Action
It is known that the presence of the carboxamide moiety in indazole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The introduction of different substituted aromatic groups at the C-5 position through Suzuki coupling allows the simultaneous exploration of more targets of action with kinases, increasing the activity possibilities and exploring the effect of different substituents on the biological activity of the compounds .
Biochemical Pathways
Indazole derivatives have been reported to have anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . This suggests that 1H-indazole-5-carboxamide may affect multiple biochemical pathways related to these biological activities.
Pharmacokinetics
It has been suggested that n-(3,4-difluorophenyl)-1h-indazole-5-carboxamide, a derivative of 1h-indazole-5-carboxamide, combines high potency and selectivity with superior physicochemical properties
Result of Action
Indazole derivatives have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner
Action Environment
The synthesis of indazoles, including 1h-indazole-5-carboxamide, has been carried out under various conditions, including catalyst- and solvent-free conditions
Safety and Hazards
Future Directions
Indazole-containing derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . They have gained considerable attention in the field of medicinal chemistry due to their wide range of pharmacological activities . Therefore, it is expected that research on 1H-indazole-5-carboxamide and related compounds will continue to be a significant area of interest in the future.
properties
IUPAC Name |
1H-indazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H2,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEKRIQAHZLSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620990 | |
| Record name | 1H-Indazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indazole-5-carboxamide | |
CAS RN |
478829-34-4 | |
| Record name | 1H-Indazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 1H-indazole-5-carboxamide derivatives interact with TTK and what are the downstream effects?
A1: 1H-indazole-5-carboxamides, specifically those with modifications at the 3- and 4-position of the phenyl ring, have been identified as potent inhibitors of tyrosine threonine kinase (TTK). [] These compounds bind to the ATP-binding site of TTK, effectively blocking its kinase activity. [] TTK plays a crucial role in cell cycle regulation, particularly in the spindle assembly checkpoint, and its inhibition leads to disruption of mitotic progression and ultimately, cancer cell death. []
Q2: What makes 1H-indazole-5-carboxamide derivatives particularly interesting as MAO-B inhibitors?
A2: Research has demonstrated that both 1H-indazole-5-carboxamides and closely related 1H-indole-5-carboxamides act as highly potent, selective, competitive, and reversible inhibitors of MAO-B. [] These compounds exhibit subnanomolar potency, surpassing many known MAO-B inhibitors. Their small molecular size, combined with high potency and selectivity, makes them attractive candidates for further development. [] Computational docking studies have provided insights into their specific interactions within the MAO-B binding site, further supporting their potential as therapeutic agents. []
Q3: How does the structure of 1H-indazole-5-carboxamide derivatives impact their activity and selectivity for TTK and MAO-B?
A3: Structure-activity relationship (SAR) studies have been crucial in understanding how specific structural modifications influence the potency and selectivity of 1H-indazole-5-carboxamides. For TTK inhibition, replacing the polar 3-sulfonamide group with less polar substituents and introducing heterocyclic groups at the 4-position of the phenyl ring significantly improved potency and pharmacokinetic properties. [] This led to the identification of compounds with enhanced oral bioavailability and lower off-target activity. [] For MAO-B inhibition, modifications of the substituents on the indazole or indole ring, as well as the nature of the linker connecting the aromatic rings, significantly influenced potency and selectivity. [] Replacing the carboxamide linker with a methanimine spacer resulted in a new class of highly potent and selective MAO-B inhibitors. []
Q4: What in vitro and in vivo studies have been conducted to assess the efficacy of 1H-indazole-5-carboxamide derivatives as anticancer agents?
A4: Promising 1H-indazole-5-carboxamide derivatives have demonstrated significant anticancer activity in preclinical studies. [] In vitro assays using HCT116 colorectal cancer cells showed that these compounds effectively inhibit cell growth at submicromolar concentrations. [] Furthermore, in vivo studies using mouse xenograft models of human cancer have validated the efficacy of orally administered 1H-indazole-5-carboxamide derivatives in suppressing tumor growth. [] One specific compound, CFI-401870 (compound 75 in the referenced study), exhibited a phenotype consistent with TTK RNAi, highlighting its on-target activity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



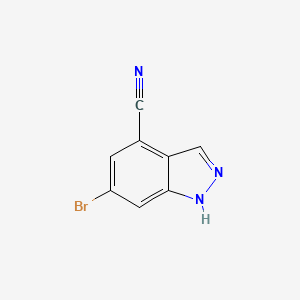
![2-Bromo-6-(tert-butyl)benzo[d]thiazole](/img/structure/B1343706.png)
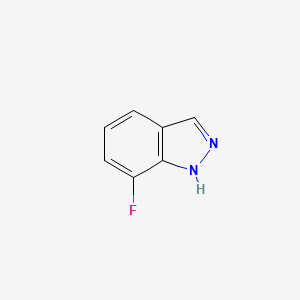

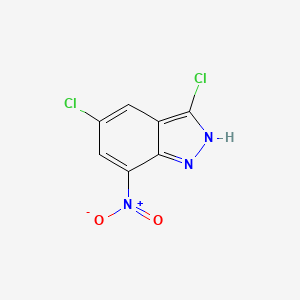
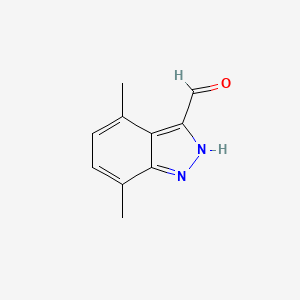

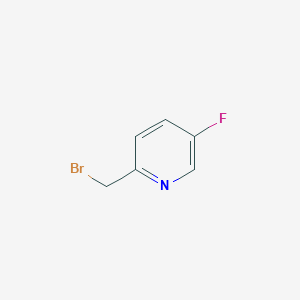
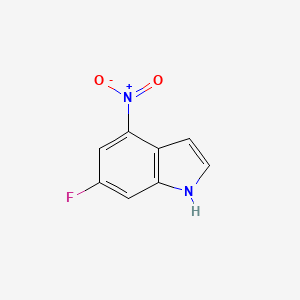

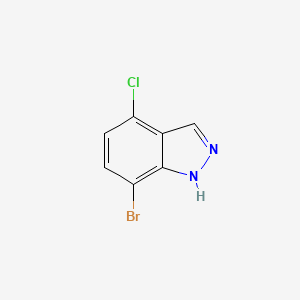
![3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1343725.png)
![5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343730.png)
![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343731.png)